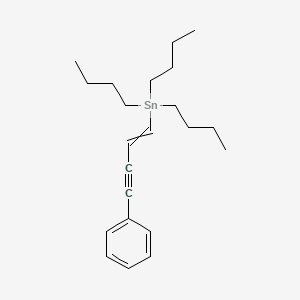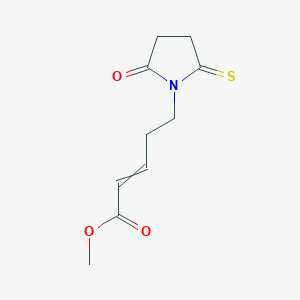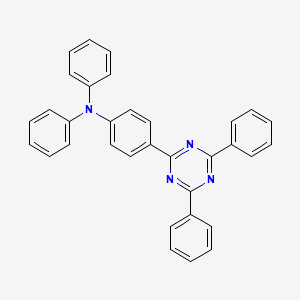![molecular formula C16H13ClO3P- B12592910 Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate CAS No. 639517-07-0](/img/structure/B12592910.png)
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is an organophosphorus compound with the molecular formula C₁₆H₁₃ClO₃P It is characterized by the presence of a phosphonate group attached to a chlorinated phenyl ring, which is further substituted with a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate typically involves the reaction of 5-chloro-2-(phenylethynyl)phenol with diethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds via the formation of a phosphonate ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The phosphonate group can be reduced to phosphine oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include phosphine oxides.
Scientific Research Applications
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its phosphonate functionality.
Mechanism of Action
The mechanism of action of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [5-bromo-2-(phenylethynyl)phenyl]phosphonate
- Ethyl [5-iodo-2-(phenylethynyl)phenyl]phosphonate
- Ethyl [5-methyl-2-(phenylethynyl)phenyl]phosphonate
Uniqueness
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
639517-07-0 |
|---|---|
Molecular Formula |
C16H13ClO3P- |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
[5-chloro-2-(2-phenylethynyl)phenyl]-ethoxyphosphinate |
InChI |
InChI=1S/C16H14ClO3P/c1-2-20-21(18,19)16-12-15(17)11-10-14(16)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3,(H,18,19)/p-1 |
InChI Key |
ROJZASIEKFJLIV-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


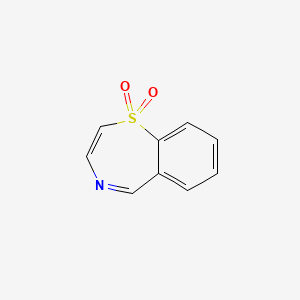
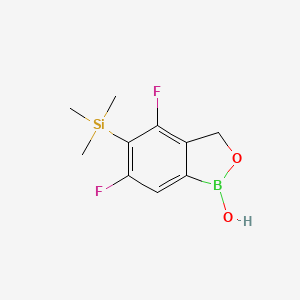
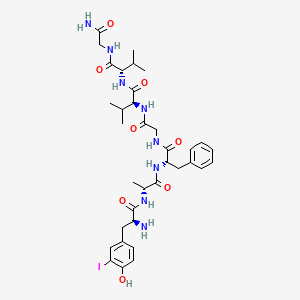
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
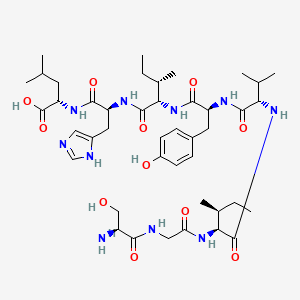
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
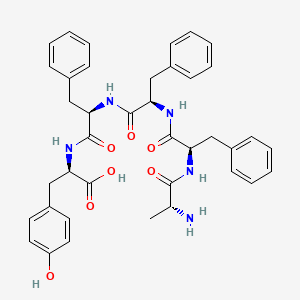

![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
